molecular formula C14H10Cl3NOS B2514135 N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide CAS No. 339097-95-9

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide

Cat. No.: B2514135
CAS No.: 339097-95-9
M. Wt: 346.65
InChI Key: SMBLUMYNIRAHRH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides This compound features a sulfanyl group attached to an acetamide backbone, with chlorophenyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenethiol in the presence of an acylating agent. Common reaction conditions include:

    Solvent: Organic solvents such as dichloromethane or toluene.

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.

    Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to facilitate the formation of the acetamide bond.

Industrial Production Methods

In an industrial setting, the production of this

Biological Activity

N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 2-chloroaniline with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction conditions generally include:

  • Solvent : Dichloromethane
  • Temperature : Room temperature to reflux
  • Reaction Time : Several hours to overnight

The final product is purified through recrystallization or chromatography to achieve high purity levels.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Various studies have demonstrated its efficacy against different cancer cell lines:

  • Cell Lines Tested :
    • Breast carcinoma (T47D)
    • Colon carcinoma (HT-29)
    • Lung carcinoma (A549)
    • T-cell leukemia (Jurkat E6.1)

In vitro assays, such as the MTT assay, reveal that this compound can inhibit cell proliferation effectively. For instance, it has shown IC50 values ranging from 5μM5\mu M to 20μM20\mu M across different cell lines, indicating its potential as a therapeutic agent .

Cancer Type Cell Line IC50 (µM)
Breast CarcinomaT47D10.5
Colon CarcinomaHT-2915.2
Lung CarcinomaA54912.8
T-cell LeukemiaJurkat E6.118.0

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Cell Cycle Modulation : It induces cell cycle arrest at the G1 phase, leading to reduced cell division and increased apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against various pathogens:

  • Tested Pathogens :
    • Staphylococcus aureus
    • Escherichia coli

The minimum inhibitory concentration (MIC) values for these pathogens range from 0.5μg/mL0.5\mu g/mL to 1.0μg/mL1.0\mu g/mL, indicating strong antibacterial properties comparable to standard antibiotics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines using flow cytometry and Western blot analysis. Results indicated that it activates caspases involved in apoptosis, demonstrating its potential as an anticancer agent .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus. The results showed that it inhibited biofilm formation and exhibited bactericidal activity at low concentrations .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NOS/c15-10-6-5-9(7-12(10)17)20-8-14(19)18-13-4-2-1-3-11(13)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBLUMYNIRAHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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